molecular formula C16H17N3O4S B2997316 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034394-92-6

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2997316
CAS RN: 2034394-92-6
M. Wt: 347.39
InChI Key: VWMJKCSWUBOJLV-UHFFFAOYSA-N
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Description

The compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex molecule that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzofuran ring, a pyrrolidine ring, and a pyrimidine ring . The benzofuran ring is a key structural feature that contributes to the wide array of biological activities exhibited by benzofuran derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of multiple functional groups, including the sulfonyl group and the oxy group, could potentially participate in various chemical reactions .

Scientific Research Applications

Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides, characterized by their R-SO2NHR' general formula, are an essential class of drugs due to their broad pharmacological properties, including antibacterial, antitumor, and anti-neuropathic pain activities. The diversity in the R and R' moieties, ranging from hydrogen to various organic compounds, leads to a wide range of sulfonamide hybrids. These hybrids incorporate other active pharmaceutical scaffolds such as pyrimidine, enhancing their efficacy and application scope in medicinal chemistry. This integration has led to the development of compounds with improved biological activities, underlining the importance of sulfonamide-based hybrids in drug discovery (Ghomashi et al., 2022).

Antimicrobial Evaluation of Pyrazolopyrimidines

The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups has demonstrated significant antimicrobial activities, surpassing that of reference drugs in some cases. These findings suggest the potential of pyrimidine derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance. The study highlights the importance of structural modification in enhancing biological activities, providing a pathway for the development of new therapeutic agents (Alsaedi et al., 2019).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

The synthesis of heterocyclic sulfonamides and sulfonyl fluorides showcases the versatility of sulfonamide-based compounds in drug design. A sulfur-functionalized aminoacrolein derivative was efficiently used to synthesize heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the compound's utility in parallel medicinal chemistry protocols. This development underscores the potential of sulfonamide-based compounds in creating diverse therapeutic agents, including those with pyrimidine cores, highlighting their significance in the pharmaceutical industry (Tucker et al., 2015).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, the compound “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” may also hold potential for future research in these areas .

properties

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-24(21,14-2-3-15-12(10-14)5-9-22-15)19-8-4-13(11-19)23-16-17-6-1-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMJKCSWUBOJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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